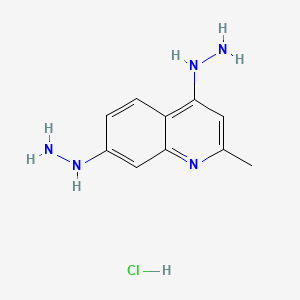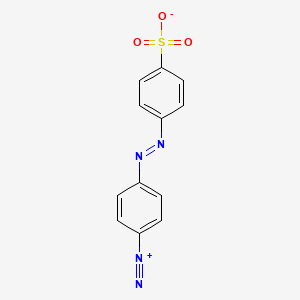
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is a diazonium compound that is widely used in various scientific and industrial applications. This compound is known for its vibrant color and is often used as a dye. Its molecular formula is C12H8N4O3S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with a suitable aromatic compound to form the azo dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like water, alcohols, and halides can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amines and other reduced forms.
Substitution: A variety of substituted aromatic compounds.
Scientific Research Applications
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries
Mechanism of Action
The mechanism of action of Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt involves its ability to form stable azo bonds with various substrates. The diazonium group is highly reactive and can undergo coupling reactions with aromatic compounds, leading to the formation of azo dyes. These reactions are facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the transition state and enhance the reaction rate.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium, 4-((4-sulfophenyl)azo)-, chloride: Similar in structure but with a chloride counterion.
Benzenediazonium, 4-((4-sulfophenyl)azo)-, reaction products with formaldehyde-salicylic acid: A derivative with additional functional groups.
Uniqueness
Benzenediazonium, 4-((4-sulfophenyl)azo)-, inner salt is unique due to its inner salt structure, which provides stability and distinct reactivity compared to its analogs. This stability makes it particularly useful in various applications where other diazonium compounds might be less effective.
Properties
CAS No. |
65036-56-8 |
|---|---|
Molecular Formula |
C12H8N4O3S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
4-[(4-diazoniophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H8N4O3S/c13-14-9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)20(17,18)19/h1-8H |
InChI Key |
SKERSVOOCUCYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


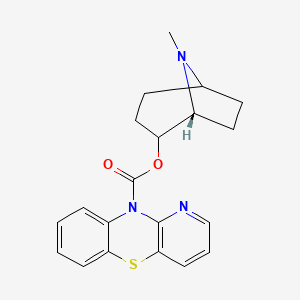
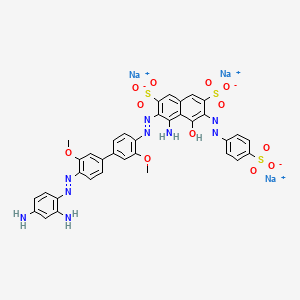

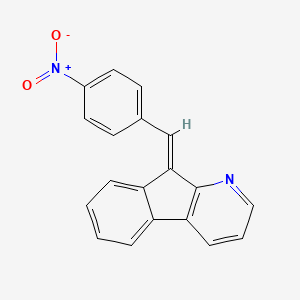
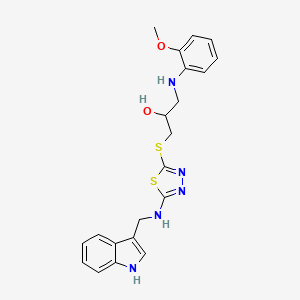
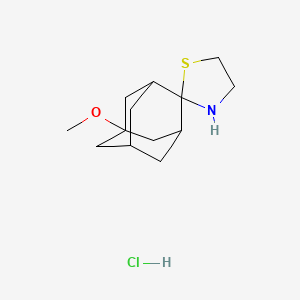
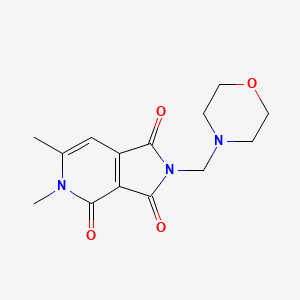
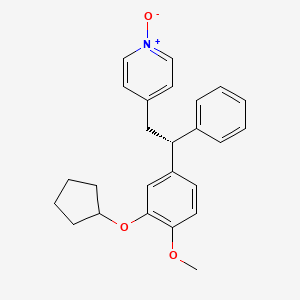
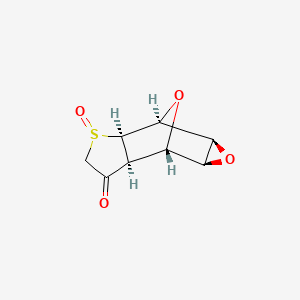

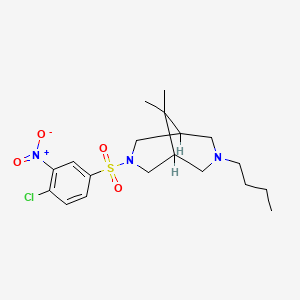

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
